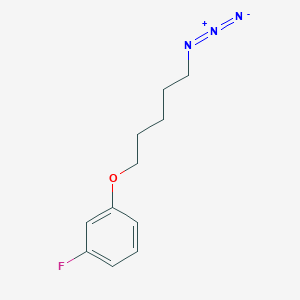

1-((5-Azidopentyl)oxy)-3-fluorobenzene

Description

Properties

IUPAC Name |

1-(5-azidopentoxy)-3-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN3O/c12-10-5-4-6-11(9-10)16-8-3-1-2-7-14-15-13/h4-6,9H,1-3,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIMVCBFUKSMBAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OCCCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Williamson Ether Synthesis Followed by Azidation

This two-step approach is the most widely reported method.

Step 1: Ether Formation

3-Fluorophenol is reacted with 1,5-dibromopentane under alkaline conditions to form 1-((5-bromopentyl)oxy)-3-fluorobenzene.

Reaction Conditions

-

Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

-

Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF)

-

Temperature : 60–80°C, 12–24 hours

Mechanism :

Step 2: Azide Substitution

The bromine atom in 1-((5-bromopentyl)oxy)-3-fluorobenzene is displaced by sodium azide (NaN₃).

Reaction Conditions

-

Reagent : Sodium azide (1.2–2.0 equivalents)

-

Solvent : DMF or dimethyl sulfoxide (DMSO)

-

Temperature : 60–80°C, 6–12 hours

Mechanism :

Direct Azidation of Pentanol Intermediate

An alternative route involves synthesizing 5-azidopentanol first, followed by etherification with 3-fluorophenol.

Step 1: Synthesis of 5-Azidopentanol

1,5-Pentanediol is selectively monofunctionalized:

-

Methanesulfonation : React 1,5-pentanediol with methanesulfonyl chloride (MsCl) to form 5-(mesyloxy)pentanol.

-

Azidation : Substitute the mesyl group with NaN₃ in DMF (60°C, 12 hours)3.

Yield : ~75%

Step 2: Etherification with 3-Fluorophenol

5-Azidopentanol is converted to the corresponding bromide (e.g., using PBr₃) and reacted with 3-fluorophenol under Williamson conditions.

Limitation : Lower yields due to competing elimination reactions.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Williamson + Azidation | High yields (80–95%); Scalable | Requires handling hazardous NaN₃ |

| Direct Azidation | Avoids alkyl halide intermediates | Lower yields (60–70%); More steps |

Characterization Data

Reported spectroscopic properties for this compound56:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.38–7.29 (m, 1H), 6.88–6.81 (m, 2H), 6.78–6.71 (m, 1H), 3.72 (t, J = 6.5 Hz, 2H), 1.80–1.65 (m, 4H), 1.55–1.45 (m, 2H).

-

¹³C NMR : δ 163.2 (d, J = 245 Hz), 155.6, 130.4, 114.2, 108.9, 69.8, 51.3, 28.9, 23.1.

-

IR : 2100 cm⁻¹ (N₃ stretch), 1240 cm⁻¹ (C-O-C).

Applications and Derivatives

The terminal azide enables click chemistry (e.g., CuAAC with alkynes) for bioconjugation[^5]3. Derivatives include:

-

Triazole-linked fluorophores for imaging.

-

Polyethylene glycol (PEG) conjugates for drug delivery.

Chemical Reactions Analysis

Types of Reactions: 1-((5-Azidopentyl)oxy)-3-fluorobenzene can undergo various chemical reactions, including:

Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.

Substitution Reactions: The fluorobenzene ring can undergo nucleophilic aromatic substitution reactions, particularly at the ortho and para positions relative to the fluorine atom.

Common Reagents and Conditions:

Cycloaddition: Copper(I) catalysts are commonly used in azide-alkyne cycloaddition reactions, often referred to as “click chemistry.”

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products:

Triazoles: Formed from cycloaddition reactions with alkynes.

Substituted Fluorobenzenes: Formed from nucleophilic aromatic substitution reactions.

Scientific Research Applications

1-((5-Azidopentyl)oxy)-3-fluorobenzene has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.

Materials Science: Potentially used in the development of new materials with unique properties due to the presence of both azido and fluorobenzene functionalities.

Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the design of molecules that can interact with biological targets through the azido group.

Mechanism of Action

The mechanism of action of 1-((5-Azidopentyl)oxy)-3-fluorobenzene largely depends on the specific application and the type of reaction it undergoes. For example:

Cycloaddition Reactions: The azido group reacts with alkynes to form triazoles, which can then interact with biological targets or be used in materials science applications.

Substitution Reactions: The fluorobenzene ring can undergo nucleophilic substitution, leading to the formation of new compounds with potential biological activity.

Comparison with Similar Compounds

Structural and Functional Differences

- Azide Position and Chain Length : The pentyl chain in this compound spatially separates the azide from the aromatic ring, reducing steric hindrance during reactions compared to 1-(Azidomethyl)-3-fluorobenzene, where the azide is directly attached . This separation may enhance reactivity in polymer crosslinking or bioconjugation.

- Solubility: The longer chain increases lipophilicity, improving solubility in non-polar solvents (e.g., dichloromethane or THF), whereas 1-(Azidomethyl)-3-fluorobenzene is more polar and suited for aqueous-organic mixtures.

Reactivity and Stability

- Azide Stability : Terminal azides on longer chains (e.g., pentyl) are generally less shock-sensitive than methyl- or benzyl-azides due to reduced strain. However, both compounds require careful handling to avoid decomposition.

- Fluorine Effects : The meta-fluorine substitution in both compounds enhances electron withdrawal, stabilizing intermediates in SN2 reactions or nucleophilic substitutions.

Q & A

Q. How can researchers validate the bioorthogonality of this compound in live-cell imaging?

- Workflow :

In Vitro Testing : Confirm azide reactivity with DBCO-fluorophores via fluorescence anisotropy.

Cellular Uptake : Use confocal microscopy to track intracellular localization (e.g., lysosome vs. cytoplasm).

Toxicity Assays : Measure IC values in HEK293 or HeLa cells to ensure biocompatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.